molecular formula C33H32FN3O4 B1226448 N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide

N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Cat. No. B1226448
M. Wt: 553.6 g/mol
InChI Key: SOTNVBWCONYPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a member of quinolines.

Scientific Research Applications

Mass Spectral and Fragmentation Pattern

Research on cyclohexanedione derivatives, closely related to the compound , indicates their potential use in treating mental agitations and as muscle relaxants due to their central nervous system depressant properties. These compounds could offer safer and more effective alternatives in clinical practice (Ogunleye, 2005).

Radioligand Potential for Peripheral Benzodiazepine Receptors

Novel quinoline-2-carboxamide derivatives have been explored as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo, using positron emission tomography (PET). This indicates potential applications in the visualization and study of these receptors (Matarrese et al., 2001).

Cytotoxic Activity Against Cancer Cells

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to the compound , have demonstrated potent cytotoxicity against various cancer cell lines, indicating potential applications in cancer treatment (Deady et al., 2003); (Deady et al., 2005).

Antibacterial Activity

Some quinolone and fluoroquinolone derivatives, which share a similar structural core, have been used in rapid enzyme immunoassays (ELISAs) to detect drug residues in animal products. This suggests their potential use in monitoring and controlling antibiotic residues in food production (Bucknall et al., 2003).

Overcoming Cancer Chemoresistance

Research on 3-arylamino N-aryl thiophene 2-carboxamides, related to the compound of interest, indicates their potential to overcome cancer chemoresistance through the inhibition of angiogenesis and P-glycoprotein efflux pump activity. These findings suggest applications in enhancing the effectiveness of existing cancer treatments (Mudududdla et al., 2015).

properties

Molecular Formula

C33H32FN3O4

Molecular Weight

553.6 g/mol

IUPAC Name

N-[2-(cyclohexylamino)-2-oxo-1-quinolin-6-ylethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C33H32FN3O4/c34-26-12-8-22(9-13-26)21-37(33(39)25-11-15-29-30(20-25)41-18-17-40-29)31(32(38)36-27-6-2-1-3-7-27)24-10-14-28-23(19-24)5-4-16-35-28/h4-5,8-16,19-20,27,31H,1-3,6-7,17-18,21H2,(H,36,38)

InChI Key

SOTNVBWCONYPHY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C(C2=CC3=C(C=C2)N=CC=C3)N(CC4=CC=C(C=C4)F)C(=O)C5=CC6=C(C=C5)OCCO6

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC3=C(C=C2)N=CC=C3)N(CC4=CC=C(C=C4)F)C(=O)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 6
N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide

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